N-Benzoyl-D-arginine-4-nitroanilide N-Benzoyl-D-arginine-4-nitroanilide N-benzoyl-D-arginine-4-nitroanilide is the 4-nitroanilide of N-benzoyl-D-arginine. It is a C-nitro compound, a secondary carboxamide and a member of N-benzoyl-D-arginines. It is a conjugate base of a N-benzoyl-D-argininium-4-nitroanilide(1+).
Brand Name: Vulcanchem
CAS No.:
VCID: VC17983698
InChI: InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22)/t16-/m1/s1
SMILES:
Molecular Formula: C19H22N6O4
Molecular Weight: 398.4 g/mol

N-Benzoyl-D-arginine-4-nitroanilide

CAS No.:

Cat. No.: VC17983698

Molecular Formula: C19H22N6O4

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzoyl-D-arginine-4-nitroanilide -

Specification

Molecular Formula C19H22N6O4
Molecular Weight 398.4 g/mol
IUPAC Name N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide
Standard InChI InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22)/t16-/m1/s1
Standard InChI Key RKDYKIHMFYAPMZ-MRXNPFEDSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

BAPNA’s structure comprises three functional regions:

  • Benzoyl Group: Attached to the α-amino group of D-arginine, this aromatic moiety enhances substrate stability and facilitates interactions with hydrophobic pockets in protease active sites .

  • D-Arginine Backbone: The chirality of the D-isomer ensures specificity for enzymes like trypsin, which exhibit stereoselective binding .

  • 4-Nitroanilide Leaving Group: The para-nitroaniline moiety acts as a chromophore, releasing a yellow product (λmax=405 nm\lambda_{\text{max}} = 405\ \text{nm}) upon hydrolysis, enabling real-time activity monitoring .

The hydrochloride salt form (C19H22N6O3HClC_{19}H_{22}N_6O_3 \cdot \text{HCl}) is commonly used to improve solubility in aqueous buffers .

Physicochemical Characteristics

PropertyValue
Molecular Weight398.42 g/mol
SolubilitySoluble in water, DMSO, methanol
Optical Rotation[α]D20=+14 (c=1 in MeOH)[\alpha]_D^{20} = +14^\circ\ (c=1\ \text{in MeOH})
StabilityStable at -20°C; hydrolyzes under alkaline conditions

Synthesis and Purification

Synthetic Pathways

BAPNA is synthesized via sequential acylation and coupling reactions:

  • Benzoylation of D-Arginine: D-arginine reacts with benzoyl chloride in alkaline conditions to form N-benzoyl-D-arginine.

  • Nitroanilide Coupling: The intermediate is coupled with 4-nitroaniline using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) .

The reaction scheme is:

D-Arginine+Benzoyl ChlorideN-Benzoyl-D-arginine4-NitroanilineBAPNA\text{D-Arginine} + \text{Benzoyl Chloride} \rightarrow \text{N-Benzoyl-D-arginine} \xrightarrow{\text{4-Nitroaniline}} \text{BAPNA}

Purification Methods

Crude BAPNA is purified via:

  • Recrystallization: From ethanol/water mixtures to remove unreacted precursors.

  • Column Chromatography: Silica gel eluted with chloroform-methanol (9:1) achieves >95% purity .

Biochemical Applications

Protease Activity Assays

BAPNA serves as a substrate for trypsin-like serine proteases, which cleave the amide bond between arginine and 4-nitroaniline. The hydrolysis reaction follows Michaelis-Menten kinetics:

BAPNA+H2OTrypsinN-Benzoyl-D-arginine+4-Nitroaniline\text{BAPNA} + \text{H}_2\text{O} \xrightarrow{\text{Trypsin}} \text{N-Benzoyl-D-arginine} + \text{4-Nitroaniline}

Activity is quantified by measuring absorbance at 405 nm, with molar extinction coefficient ε=9,900 M1cm1\varepsilon = 9,900\ \text{M}^{-1}\text{cm}^{-1} .

Drug Discovery and Inhibition Studies

BAPNA-based assays identify protease inhibitors by monitoring reduced 4-nitroaniline release. For example, the trypsin inhibitor leupeptin reduces BAPNA hydrolysis by 80% at 10 μM .

Research Findings and Comparative Studies

Enzymatic Specificity Across Species

A study comparing BAPNA hydrolysis in halophilic bacteria revealed:

OrganismHydrolysis Activity (nmol/min/mg)
Haloanaerobium praevalens12.4 ± 1.2
Sporohalobacter lortetii0.8 ± 0.3
Bacillus subtilis15.6 ± 2.1

H. praevalens exhibited activity akin to Bacillus, supporting its phylogenetic link to endospore-forming bacteria .

Structural Analogues and Activity

Modifying BAPNA’s structure alters enzyme interactions:

AnalogueModificationKm (mM)K_m\ (\text{mM})
BAPNANone0.45 ± 0.03
N-Acetyl-DL-arginine-4-NAAcetyl group1.20 ± 0.12
Benzoyl-L-arginine-4-NAL-arginine isomerNo activity

The D-configuration and benzoyl group are critical for trypsin binding .

Future Directions

Recent studies explore BAPNA derivatives for high-throughput screening of antiviral protease inhibitors and point-of-care diagnostics. Functionalizing the nitroanilide group with fluorophores could enable dual-mode (colorimetric/fluorescent) detection .

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